molecular formula C8H10N2O4 B1310075 4-((2-Hydroxyethyl)amino)-3-nitrophenol CAS No. 65235-31-6

4-((2-Hydroxyethyl)amino)-3-nitrophenol

Cat. No.: B1310075
CAS No.: 65235-31-6
M. Wt: 198.18 g/mol
InChI Key: UXKLYBMQAHYULT-UHFFFAOYSA-N
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Description

4-((2-Hydroxyethyl)amino)-3-nitrophenol: is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a phenolic hydroxyl group (-OH) on a benzene ring, along with a hydroxyethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol typically involves the nitration of phenolic compounds followed by the introduction of the hydroxyethylamino group. One common method is as follows:

    Nitration: Phenol is nitrated using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to produce 4-nitrophenol.

    Amination: The 4-nitrophenol is then reacted with 2-aminoethanol in the presence of a catalyst such as sodium hydroxide (NaOH) to introduce the hydroxyethylamino group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of phenol are nitrated using industrial nitration units.

    Continuous Amination: The nitrated product is continuously fed into reactors where it reacts with 2-aminoethanol under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-((2-Hydroxyethyl)amino)-3-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Reduction: 4-((2-Hydroxyethyl)amino)-3-aminophenol.

    Oxidation: 4-((2-Hydroxyethyl)amino)-3-nitroquinone.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-((2-Hydroxyethyl)amino)-3-nitrophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of hair dyes and other cosmetic products due to its coloring properties.

Mechanism of Action

The mechanism of action of 4-((2-Hydroxyethyl)amino)-3-nitrophenol involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.

    Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Comparison with Similar Compounds

    4-Amino-3-nitrophenol: Similar structure but with an amino group instead of a hydroxyethylamino group.

    4-((2-Hydroxyethyl)amino)-2-nitrophenol: Similar structure but with the nitro group in a different position.

Uniqueness: 4-((2-Hydroxyethyl)amino)-3-nitrophenol is unique due to the presence of both a hydroxyethylamino group and a nitro group on the same benzene ring, which imparts distinct chemical and biological properties. Its combination of functional groups makes it versatile for various applications in research and industry.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-4-3-9-7-2-1-6(12)5-8(7)10(13)14/h1-2,5,9,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKLYBMQAHYULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215536
Record name 4-((2-Hydroxyethyl)amino)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65235-31-6
Record name 4-[(2-Hydroxyethyl)amino]-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65235-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((2-Hydroxyethyl)amino)-3-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065235316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((2-Hydroxyethyl)amino)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-hydroxyethyl)amino]-3-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-NITRO-P-HYDROXYETHYLAMINOPHENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the limit of quantification (LOQ) for 4-((2-Hydroxyethyl)amino)-3-nitrophenol in hair dye analysis?

A: The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision []. For this compound, the established LOQ is 5 mg/kg in hair dyes using the described HPLC method []. This means that the method can reliably detect and quantify this specific aminophenol at concentrations as low as 5 mg/kg in hair dye samples. This is important for regulatory purposes and ensuring consumer safety, as it allows for the monitoring and control of potentially harmful substances in consumer products.

Q2: Can you describe the analytical method used to determine the presence of this compound in hair dyes?

A: The research employed a high-performance liquid chromatography (HPLC) method for the simultaneous determination of 11 aminophenols, including this compound, in hair dye products []. Here's a summarized breakdown:

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